Villosin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Villosin C is a naturally occurring diterpenoid characterized by a 17 (15 → 16)-abeo-abietane framework. It was first isolated in 1994 from the plant Teucrium divaricatum subsp. Villosum . Over the years, it has been found in several other plant sources, including Teucrium polium, Clerodendrum trichotomum, Clerodendrum bungei, and Akebia quinata . This compound exhibits multiple biological activities, such as antioxidative, nitric oxide production inhibitory, and antitumor activities .
Preparation Methods
The total synthesis of Villosin C involves an 11-step process. The A/B/C ring system is assembled via a modified three-step sequence on a gram scale, while the D ring is constructed by intramolecular iodoetherification . The synthesis relies on the rational design of the order for oxidation state escalation, which is realized through sequential benzylic iodination, Kornblum oxidation, Siegel–Tomkinson C–H oxidation, and iodoetherification
Chemical Reactions Analysis
Villosin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include benzylic iodination agents, Kornblum oxidation reagents, and Siegel–Tomkinson C–H oxidation reagents . The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as its epimers .
Scientific Research Applications
Villosin C has a wide range of scientific research applications. In chemistry, it serves as a model compound for studying complex diterpenoid synthesis . In biology and medicine, its antioxidative, nitric oxide production inhibitory, and antitumor activities make it a subject of interest for developing therapeutic agents . Additionally, its presence in traditional Chinese medicinal plants like Clerodendrum trichotomum highlights its potential in herbal medicine .
Mechanism of Action
The mechanism of action of Villosin C involves its interaction with various molecular targets and pathways. Its antioxidative activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The nitric oxide production inhibitory activity is likely due to its interaction with nitric oxide synthase enzymes, reducing the production of nitric oxide . The antitumor activity of this compound is believed to be mediated through its ability to induce apoptosis and inhibit cell proliferation in cancer cells .
Comparison with Similar Compounds
Villosin C is structurally similar to other abietane diterpenoids, such as teuvincenone B . Both compounds share a 6/6/6/5 tetracyclic ring system with an aromatized C ring and a dihydrofuran D ring . this compound is unique due to its specific oxidation state and the presence of multiple hydroxyl groups . Other similar compounds include various abietane diterpenoids isolated from the Teucrium and Clerodendrum genera .
Properties
IUPAC Name |
(9R,11bR)-5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-19(2)5-4-6-20(3)12-11(14(23)16(25)18(19)20)13(22)10-7-9(8-21)26-17(10)15(12)24/h9,21-22,24-25H,4-8H2,1-3H3/t9-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSSNSXQMLOYPG-GSDQLPOLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1=C(C(=O)C3=C2C(=C4C(=C3O)CC(O4)CO)O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC(C1=C(C(=O)C3=C2C(=C4C(=C3O)C[C@@H](O4)CO)O)O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the sources of Villosin C and what are its reported biological activities?
A1: this compound has been isolated from the stems and roots of Clerodendrum trichotomum Thunb., a medicinal Chinese herb. [, ] Research has primarily focused on its cytotoxic effects against cancer cell lines, with notable activity against A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and 4T1 (mouse breast cancer) cell lines. [] Additionally, this compound has shown inhibitory effects against nitric oxide (NO) production, suggesting potential anti-inflammatory properties. []
Q2: What is the chemical structure of this compound and how has its structure been confirmed?
A2: this compound belongs to the abietane diterpenoid family and its structure has been revised based on spectroscopic data. [] While the provided abstracts don't specify the exact molecular formula and weight, they mention the use of spectroscopic methods like NMR and CD spectroscopy for structural elucidation. [, ] The absolute configuration of this compound has been established through circular dichroism (CD) data analysis. [] For a detailed analysis of the corrected NMR data for this compound, please refer to the publication by Guo et al. (2019). []
Q3: Has the total synthesis of this compound been achieved and what are the implications for further research?
A3: Yes, the first total synthesis of (±)-Villosin C has been achieved in 11 steps. [] This synthetic route, which involves assembling the A/B/C ring system through a modified three-step process, provides access to this naturally scarce compound for further biological evaluation and development of potential analogs. [] This breakthrough facilitates investigations into structure-activity relationships and could potentially lead to more potent and selective derivatives.
Q4: Have any studies explored the structure-activity relationship (SAR) of this compound or related abietane diterpenoids?
A4: While the provided abstracts don't delve into specific SAR studies for this compound, they do highlight the isolation and identification of numerous abietane diterpenoids from Clerodendrum trichotomum. [, ] The fact that some of these analogs exhibit varying degrees of cytotoxic and NO inhibitory activity suggests that structural modifications within this class of compounds can influence their biological profiles. [, ] Further research focusing on systematic structural modifications of this compound and related compounds is needed to establish clear SAR trends and guide the development of more potent and selective derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.